molecular formula C15H16ClN7O B2479856 5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine CAS No. 2415466-70-3

5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B2479856
CAS No.: 2415466-70-3
M. Wt: 345.79
InChI Key: OUJUIPHXAPMHSD-UHFFFAOYSA-N
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Description

5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chloro group and a triazolopyrazine moiety linked through a piperidine ring

Preparation Methods

The synthesis of 5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrazine moiety: This can be achieved by reacting 3-methyl-1,2,4-triazole with appropriate reagents to form the triazolopyrazine ring.

    Synthesis of the piperidine intermediate: The piperidine ring is synthesized separately and then functionalized to introduce the necessary substituents.

    Coupling reaction: The triazolopyrazine moiety is then coupled with the piperidine intermediate under suitable conditions to form the desired compound.

    Final substitution: The pyrimidine ring is introduced through a substitution reaction, where the chloro group is added to the final structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazolopyrazine moiety.

Scientific Research Applications

5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell signaling pathways . The compound binds to the active sites of these targets, blocking their activity and thereby exerting its biological effects. This mechanism is particularly relevant in the context of its antiviral and antimicrobial properties .

Comparison with Similar Compounds

5-Chloro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological properties.

Properties

IUPAC Name

8-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN7O/c1-10-20-21-14-13(17-4-7-23(10)14)22-5-2-12(3-6-22)24-15-18-8-11(16)9-19-15/h4,7-9,12H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJUIPHXAPMHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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